(1Z)-N'-hydroxy-2-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)ethanimidamide
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Overview
Description
(1Z)-N’-hydroxy-2-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)ethanimidamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)ethanimidamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Ethanimidamide Moiety: The ethanimidamide group can be introduced via the reaction of the benzoxazole derivative with appropriate amidating agents under controlled conditions.
Hydroxylation: The final step involves the hydroxylation of the imidamide group to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidamide group, converting it to corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-hydroxy-2-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)ethanimidamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. Studies may focus on its ability to interact with specific biological targets, leading to the development of new drugs.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)ethanimidamide involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its diverse biological activities.
2-Aminobenzoxazole: A derivative with potential antimicrobial properties.
5-Methylbenzoxazole: Another derivative with unique chemical and biological properties.
Uniqueness
(1Z)-N’-hydroxy-2-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)ethanimidamide is unique due to the presence of the ethanimidamide and hydroxyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Properties
IUPAC Name |
N'-hydroxy-2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-2-3-8-7(4-6)13(10(14)16-8)5-9(11)12-15/h2-4,15H,5H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYLGYHYJXVPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)N2C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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